(R)-2-Acetoxy-3-methylbutanoic acid
Overview
Description
The description of a chemical compound includes its molecular formula, structural formula, and IUPAC name. It may also include information about its natural occurrence or synthesis12.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield34.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used56.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity, the conditions under which it reacts, and the products formed78.Physical And Chemical Properties Analysis
Analysis of physical and chemical properties can include studying the compound’s melting point, boiling point, solubility, optical activity, and reactivity1112.Scientific Research Applications
1. Quantitative Determination in Wine and Alcoholic Beverages
(R)-2-Acetoxy-3-methylbutanoic acid, along with similar compounds, has been quantitatively determined in wines and other alcoholic beverages. This research found that concentrations of these compounds can significantly affect the sensory characteristics of these beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
2. Sensory Evaluation in Wine
In a study focusing on the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines, it was found that the concentrations of these compounds in wines are below the detection threshold, indicating they do not significantly contribute to the fruity aroma of red wine (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).
3. Application in Ion-Exchange Techniques
Ion-exclusion and ion-exchange techniques have been used to prepare derivatives of 2,3-dihydroxy-2-methylbutanoic acid, following acid hydrolysis of acetoin cyanohydrin. This demonstrates the compound's relevance in chemical synthesis processes (Powell, Kulprathipanja, Johnson, & Burkholder, 1972).
4. Study of Oxidation Mechanisms
Research on the oxidation of 2-hydroxy-3-methylbutanoic acid by chromium(VI) in perchloric acid medium has provided insights into the reaction mechanisms and degradation products of similar compounds (Signorella, García, & Sala, 1992).
5. Enantiomeric Analysis and Synthesis
Studies have been conducted on the synthesis of enantiopure forms of 3-hydroxybutanoic acid and its homologues, showcasing the utility of (R)-2-Acetoxy-3-methylbutanoic acid in chiral chemistry and pharmaceutical synthesis (Kikukawa, Iizuka, Sugimura, Harada, & Tai, 1987).
Safety And Hazards
Safety and hazard analysis involves understanding the risks associated with handling the compound. This can include its toxicity, flammability, and environmental impact131415.
Future Directions
Future directions could involve potential applications of the compound, areas of research interest, or upcoming methods for its synthesis1617.
Please note that this is a general guide and the specifics can vary depending on the compound. For “®-2-Acetoxy-3-methylbutanoic acid”, you may need to refer to scientific literature or databases for detailed information.
properties
IUPAC Name |
(2R)-2-acetyloxy-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-4(2)6(7(9)10)11-5(3)8/h4,6H,1-3H3,(H,9,10)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYABMSJIGYKIG-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457168 | |
Record name | (R)-2-Acetoxy-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Acetoxy-3-methylbutanoic acid | |
CAS RN |
44976-78-5 | |
Record name | (R)-2-Acetoxy-3-methylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.